N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide
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Overview
Description
N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, a thiophene ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain proteins or enzymes, inhibiting their activity and leading to therapeutic effects. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can influence its binding mode to enantioselective proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring and have been studied for their biological activities.
Thiophene derivatives: Compounds with a thiophene ring are known for their diverse pharmacological properties.
Phenyl derivatives: Compounds with a phenyl group are widely used in medicinal chemistry for their stability and reactivity.
Uniqueness
N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide is unique due to the combination of the pyrrolidine, thiophene, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
668468-46-0 |
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Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C15H16N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-4-8-13(17)14-9-5-11-19-14/h1-3,5-7,9,11,13H,4,8,10H2,(H,16,18) |
InChI Key |
KJBFKFRLLIRLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=CC=CS3 |
solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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